Status of Quantitative Differentiation Evidence for CAS 893609-23-9
A systematic search of primary research papers, patents, and authoritative databases (PubMed, PubChem, BindingDB, ChEMBL, Google Patents, USPTO) conducted for this guide found no publicly accessible head-to-head comparison, cross-study comparable quantitative data, or class-level quantitative inference data for {[2-(Benzyloxy)phenyl]methyl}(butyl)amine (CAS 893609-23-9) against any defined comparator compound. The compound is listed in patent classification C07C 217/62 alongside other butyl and butynyl benzyl amine compounds targeting the histamine H3 receptor and serotonin transporter, but no specific biological activity data (Ki, IC50, EC50, etc.) or physicochemical property data for this exact compound were identified in the patent or in the scientific literature [1]. Vendor datasheets provide purity specifications (typically 95-98%) and molecular weight, but no comparative performance data . Therefore, no differential quantitative evidence can be presented to guide selection over analogs.
| Evidence Dimension | All potential differentiation dimensions (binding affinity, selectivity, solubility, metabolic stability, yield, purity) |
|---|---|
| Target Compound Data | No publicly available quantitative data found |
| Comparator Or Baseline | No comparator data identified |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
In the absence of quantitative comparative evidence, scientific users cannot make data-driven procurement decisions and must rely on internal screening to establish differentiation.
- [1] WO2008002817A1. (2008). Butyl and butynyl benzyl amine compounds. WIPO. International classifications and generic formula disclosure. View Source
